2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. The molecule also contains ethoxy and methoxy functional groups, which are ethers and have the general formula R-O-R’. The compound also includes a thioether (R-S-R’) and an acetamide (CH3C(=O)NHR’) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether, and acetamide group would significantly influence its structure. The ethoxy and methoxy groups are electron-donating groups, which could impact the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The thioether group might be oxidized, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antibacterial Activity : Compounds synthesized from 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been investigated for their antibacterial properties. For example, the synthesis of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-ylthio) acetamide from 2-(4-aminophenyl) benzimidazole has shown significant antibacterial activity (Kumaraswamy Gullapelli et al., 2014).
Antibacterial Derivatives : Various derivatives of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been synthesized, showing considerable antibacterial activity. This includes derivatives like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide (K. Ramalingam et al., 2019).
Antitumor and Anticancer Applications
Antitumor Activity Evaluation : The compound has been incorporated in the synthesis of new derivatives showing potential antitumor activity. For instance, 2-(4-aminophenyl)benzothiazole derivatives have been screened for their antitumor activities against various human tumor cell lines (L. Yurttaş et al., 2015).
Synthesis and Evaluation as Anticancer Agents : Derivatives like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity, with some showing high selectivity against specific cancer cell lines (A. Evren et al., 2019).
Additional Pharmacological Applications
Synthesis of COX Inhibitors : Compounds with structures similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for cyclooxygenase (COX) inhibitory activities, showing significant potential in this area (M. Ertas et al., 2022).
Anticonvulsant Activity : Derivatives of the compound have been studied for their anticonvulsant activity, with some showing promising results against seizures induced by maximal electroshock (Zeynep Aktürk et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-18-10-6-16(7-11-18)23-13-12-21-20(23)27-14-19(24)22-15-4-8-17(25-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZQRWRLYFYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide |
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